molecular formula C6H4BrN3O B1384191 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 22276-97-7

5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Número de catálogo B1384191
Número CAS: 22276-97-7
Peso molecular: 214.02 g/mol
Clave InChI: XJUAXRSIRZNYBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of related compounds, pyrrolo[2,3-d]pyrimidine derivatives, has been reported in the literature . These compounds were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various reagents .

Aplicaciones Científicas De Investigación

Application in Immunology

  • Scientific Field : Immunology .
  • Summary of Application : This compound has been used in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, which are potential T-Cell Selective Immunosuppressive Agents .
  • Methods of Application : The compound was synthesized as part of a series of pyrrolo [3,2-d]-pyrimidines, which were developed as PNP inhibitors .
  • Results or Outcomes : The compound was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 μM. It was also found to be selectively cytotoxic to human MOLT-4 (T cell) with an IC50 of 3.0 μM, but non-toxic to MGL-8 (B cell) lymphoblasts .

Application in Antimicrobial and Antiviral Research

  • Scientific Field : Antimicrobial and Antiviral Research .
  • Summary of Application : Pyrrolo [2,3-d]pyrimidine derivatives, including “5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one”, have been synthesized and evaluated as a novel class of antimicrobial and antiviral agents .
  • Methods of Application : The compound was synthesized by reacting 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
  • Results or Outcomes : Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .

Application in Autoimmune Diseases

  • Scientific Field : Autoimmune Diseases .
  • Summary of Application : This compound has been used in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, which are potential treatments for autoimmune diseases .
  • Methods of Application : The compound was synthesized as part of a series of pyrrolo [3,2-d]-pyrimidines, which were developed as PNP inhibitors .
  • Results or Outcomes : The compound was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 μM. It was also found to be selectively cytotoxic to human MOLT-4 (T cell) with an IC50 of 3.0 μM, but non-toxic to MGL-8 (B cell) lymphoblasts .

Application in Antitubercular Research

  • Scientific Field : Antitubercular Research .
  • Summary of Application : Pyrrolo [2,3-d]pyrimidine derivatives, including “5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one”, have been synthesized and evaluated as a novel class of antitubercular agents .
  • Methods of Application : The compound was synthesized by reacting 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
  • Results or Outcomes : Some of the new compounds were shown to have promising antitubercular activities .

Application in Enzyme Inhibitory

  • Scientific Field : Enzyme Inhibitory .
  • Summary of Application : This compound has been used in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, which are potential enzyme inhibitors .
  • Methods of Application : The compound was synthesized as part of a series of pyrrolo [3,2-d]-pyrimidines, which were developed as PNP inhibitors .
  • Results or Outcomes : The compound was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 μM .

Application in Antifungal Research

  • Scientific Field : Antifungal Research .
  • Summary of Application : Pyrrolo [2,3-d]pyrimidine derivatives, including “5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one”, have been synthesized and evaluated as a novel class of antifungal agents .
  • Methods of Application : The compound was synthesized by reacting 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
  • Results or Outcomes : Some of the new compounds were shown to have promising antifungal activities .

Propiedades

IUPAC Name

5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAXRSIRZNYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298553
Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

CAS RN

22276-97-7
Record name 22276-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 3
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 6
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.